(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, an indole moiety, and a fluorophenyl group
Preparation Methods
The synthesis of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with a suitable carbonyl compound to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to form the thiazolidinone ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to specific sites on proteins, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and indole-based molecules. Compared to these compounds, 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. Other similar compounds include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring but may lack the indole or fluorophenyl groups.
Indole derivatives: These compounds contain the indole moiety but may not have the thiazolidinone ring or fluorophenyl group.
Properties
Molecular Formula |
C18H12FN3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-methylindol-2-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-2-7-13-12(8-9)14(16(23)21-13)15-17(24)22-18(25-15)20-11-5-3-10(19)4-6-11/h2-8,24H,1H3,(H,20,22) |
InChI Key |
SFLNNPWZOWBYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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